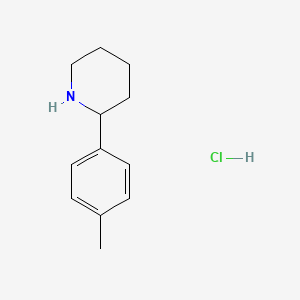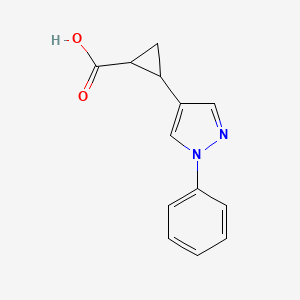
2-(1-フェニル-1H-ピラゾール-4-イル)シクロプロパン-1-カルボン酸
概要
説明
“2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a compound that contains a pyrazole ring. Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
科学的研究の応用
様々な情報源から収集された情報に基づいて、2-(1-フェニル-1H-ピラゾール-4-イル)シクロプロパン-1-カルボン酸の科学研究における応用に関する包括的な分析を以下に示します。
抗結核剤
この化合物は、結核を標的とするために、in silico設計、QSAR駆動のバーチャルスクリーニング、合成、実験的評価を組み合わせた有望な抗結核剤として設計されています .
がん治療
がんにおいて過剰に活性化している受容体型チロシンキナーゼ(TK)シグナル伝達経路を阻害する可能性があるため、この化合物はがん治療薬として研究されています .
抗菌性
この分子は注目すべき抗菌性を示しており、新しい抗菌剤の開発候補となっています .
抗炎症作用
この化合物は抗炎症作用も示しており、様々な炎症性疾患の治療に役立つ可能性があります .
鎮痛効果
この化合物は鎮痛薬として、新しい鎮痛薬の開発に使用できる可能性があります .
抗けいれんの可能性
この化合物の抗けいれん作用は、けいれん性疾患の管理における使用を示唆しています .
駆虫活性
この化合物の駆虫活性は、寄生虫の治療を処方するために使用できる可能性を示唆しています .
抗酸化能力
この化合物の抗酸化能力は、酸化ストレス関連疾患に対抗する候補となっています .
除草剤としての使用
この化合物は除草特性を持つことが判明しており、新しい除草剤の開発につながる可能性があります .
抗リーシュマニア活性および抗マラリア活性
この化合物の様なピラゾール含有化合物は、強力な抗リーシュマニア活性と抗マラリア活性で知られており、これらの疾患との闘いにおいて重要となっています .
環境への応用
この化合物は、治療特性と環境管理戦略における可能性のある用途から、環境への応用が期待されています.
これらの分野はそれぞれ、さらなる研究開発において独自の課題と機会を提示しています。この化合物の多様な薬理学的効果は、科学界において汎用性の高いツールとなっています。
各アプリケーションの詳細については、提供された参考文献を参照してください。
MDPI - Synthesis and Characterization of Novel Heterocyclic Chalcones Springer - Synthesis of Novel 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications BMC Chemistry - Synthesis, antileishmanial, antimalarial evaluation and molecular EvitaChem - PPC
Safety and Hazards
将来の方向性
Pyrazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new pyrazole derivatives, including “2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid”, and the exploration of their potential biological activities .
作用機序
Target of Action
The compound belongs to the class of pyrazoles, which are known to interact with various biological targets. For instance, some pyrazoles have been found to interact with enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. Generally, pyrazoles can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Pyrazoles have been implicated in a variety of pathways, including inflammatory response, signal transduction, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrazoles, in general, are known for their good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some pyrazoles have been found to exhibit anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, certain pyrazoles are known to be stable under normal physiological conditions .
生化学分析
Biochemical Properties
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, it binds to specific proteins that modulate cellular signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid in laboratory settings have been studied extensively. Over time, the compound has shown stability and minimal degradation under standard laboratory conditions . Long-term studies have indicated that it maintains its efficacy in reducing inflammation and modulating cellular functions over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid vary with different dosages. At lower doses, it effectively reduces inflammation and modulates cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that may also exhibit biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUXUHQNXUDJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



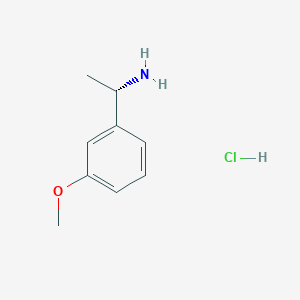



![[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419200.png)

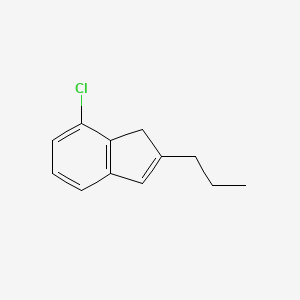
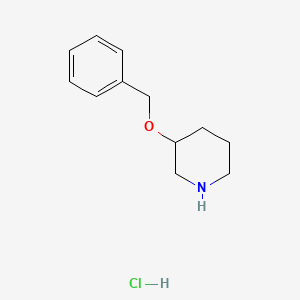
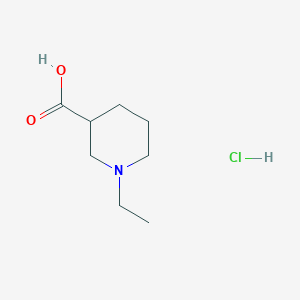
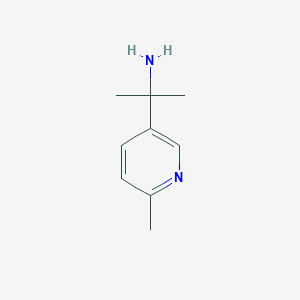
![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
